2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
Description
Overview of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
This compound (CAS: 1228898-34-7) is a heterocyclic organic compound with the molecular formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol . Its structure features a pyridine ring substituted with a hydroxyl group (-OH) at position 2, a trifluoromethyl (-CF₃) group at position 4, and an aldehyde (-CHO) at position 3 (Figure 1). The SMILES notation (O=CC1=C(O)N=CC=C1C(F)(F)F) highlights these functional groups, which collectively influence its reactivity and physicochemical properties. The trifluoromethyl group enhances lipophilicity, while the aldehyde and hydroxyl groups enable participation in condensation, oxidation, and nucleophilic addition reactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄F₃NO₂ |
| Molecular Weight | 191.11 g/mol |
| CAS Number | 1228898-34-7 |
| Functional Groups | -CHO, -OH, -CF₃ |
| Key Reactivity | Aldehyde oxidation, hydroxyl substitution |
Historical Context and Discovery
The synthesis of trifluoromethyl-substituted pyridines gained prominence in the late 20th century, driven by demand for agrochemicals and pharmaceuticals. While the exact discovery date of this compound remains undocumented, its development is linked to advances in trifluoromethylation techniques and nicotinaldehyde chemistry. Early methods for nicotinaldehyde synthesis involved chlorine/fluorine exchange reactions or cyclocondensation of trifluoromethyl-containing building blocks. For instance, patents from the 2000s describe morpholinamide reductions to produce nicotinaldehydes, a method applicable to this compound. The compound’s first reported synthesis likely emerged from efforts to optimize trifluoromethylpyridine derivatives for industrial applications, as seen in Chinese patents for related compounds like 4-trifluoromethylnicotinic acid.
Importance in Contemporary Organic and Medicinal Chemistry
This compound is pivotal in multiple domains:
- Organic Synthesis : The aldehyde group serves as an electrophilic site for constructing heterocycles, such as imines and hydrazones, which are intermediates in drug development.
- Medicinal Chemistry : Trifluoromethyl groups improve metabolic stability and binding affinity in drug candidates. Derivatives of this compound are explored for kinase inhibition, as seen in small-molecule inhibitors targeting EGFR and other tyrosine kinases.
- Agrochemicals : Trifluoromethylpyridines are key in pesticides; this compound’s derivatives may contribute to novel herbicides or insecticides.
- Materials Science : The electron-withdrawing -CF₃ group enhances thermal stability in polymers and electronic materials.
Scope and Objectives of the Research
Current research aims to:
- Optimize synthetic routes for higher yields and purity, leveraging catalytic fluorination or flow chemistry.
- Explore reactivity patterns, such as aldehyde oxidation to carboxylic acids or hydroxyl group functionalization.
- Develop derivatives for biological screening, particularly against inflammatory and microbial targets.
- Investigate industrial-scale production methods to meet demand for trifluoromethylpyridine-based products.
This article synthesizes existing knowledge to guide future investigations into the compound’s synthetic utility and applications.
Properties
IUPAC Name |
2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-6(13)4(5)3-12/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAAHHMRUUIRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-(trifluoromethyl)nicotinic acid.
Formylation: The formyl group is introduced at the fourth position through a formylation reaction, often using reagents like formic acid or its derivatives under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 2-Hydroxy-4-(trifluoromethyl)nicotinic acid.
Reduction: 2-Hydroxy-4-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in organic synthesis, particularly in creating more complex molecules. Its trifluoromethyl group allows for unique reactivity profiles compared to other similar compounds.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Hydroxyl group can be oxidized to ketones | 2-Oxo-4-(trifluoromethyl)nicotinic acid |
| Reduction | Ester groups can be reduced to alcohols | 2-Hydroxy-4-(trifluoromethyl)nicotinic alcohol |
| Substitution | Trifluoromethyl group participates in reactions | Various substituted nicotinates |
Biological Applications
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Studies have shown that it can modulate enzyme activities and influence metabolic pathways .
- Pharmaceutical Development : There is ongoing research into its therapeutic properties, including anti-inflammatory and antimicrobial effects. The unique structure of the trifluoromethyl group is believed to enhance bioactivity.
Agrochemical Applications
The compound's derivatives have been explored for their herbicidal properties. Trifluoromethylpyridine derivatives are particularly significant in agrochemicals due to their effectiveness against a range of pests and weeds.
| Application Area | Specific Uses | Notable Compounds |
|---|---|---|
| Herbicides | Control of key weeds in cereal crops | Fluazifop-butyl |
| Pesticides | Protection against agricultural pests | Flonicamid |
| Fungicides | Effective against fungal pathogens | Fluazinam |
Case Study 1: Herbicidal Activity
A study demonstrated that 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde derivatives exhibited significant herbicidal activity against grass species. The compound was optimized structurally to enhance efficacy, leading to the development of new agrochemicals that are now commercially available .
Case Study 2: Antimicrobial Properties
Research published in a peer-reviewed journal highlighted the antimicrobial activities of this compound against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes, providing a foundation for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and exert its effects at the cellular level.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural features and properties of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde and related compounds:
Physical and Chemical Properties
- Polarity and Solubility: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogs like 2-(Trifluoromethyl)-pyridine-4-carboxaldehyde, likely improving solubility in polar solvents.
- In contrast, the amino group in 2-Amino-5-(trifluoromethyl)nicotinaldehyde enhances nucleophilic reactivity .
- Crystal Packing: The hydrazone derivative (Nicotinaldehyde [2,8-bis(trifluoromethyl)quinolin-4-yl]hydrazone monohydrate) exhibits intermolecular hydrogen bonds (O–H⋯N, N–H⋯O) and π-π stacking (centroid distance: 3.65 Å), critical for solid-state stability .
Commercial Availability and Pricing
- 2-Amino-5-(trifluoromethyl)nicotinaldehyde is priced at $500/g (1 g scale), reflecting its specialized synthetic utility .
Biological Activity
2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound features a trifluoromethyl group that enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its interaction with various biological targets, potentially modulating enzyme activity and affecting biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, including multidrug-resistant organisms. For instance, in vitro studies have shown that compounds with similar structural characteristics can inhibit the growth of pathogens like Streptococcus pneumoniae and Staphylococcus aureus .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . It is posited to interact with specific molecular pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses.
The mechanism of action for this compound involves its interaction with enzymes or receptors within biological systems. The trifluoromethyl group not only enhances lipophilicity but may also influence the binding affinity to target proteins, thereby modulating their activity. This modulation can lead to significant changes in cellular signaling pathways, particularly those related to inflammation and microbial resistance.
Table 1: Summary of Biological Activities and Mechanisms
| Activity | Description | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Inhibition of bacterial cell wall synthesis |
| Anti-inflammatory | Reduces inflammation markers in vitro | Modulation of cytokine release |
| Neuroprotective | Potential use in neurodegenerative disease treatment | Interaction with cholinergic pathways |
Case Study: Neuroprotective Potential
A study investigating the neuroprotective effects of compounds similar to this compound found that these compounds could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The results indicated that the compound could enhance acetylcholine levels in synaptic clefts, thereby improving cognitive function in animal models .
Q & A
Q. How is this compound utilized in designing kinase inhibitors?
- Case Study : Trifluoromethylnicotinaldehydes serve as intermediates for antimalarial (e.g., mefloquine analogs) or antimycobacterial agents. Hydrazone derivatives exhibit enhanced bioactivity via hydrogen-bonding interactions .
- Experimental Design : Screen derivatives against Mycobacterium tuberculosis using MIC assays, correlating substituent effects with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
